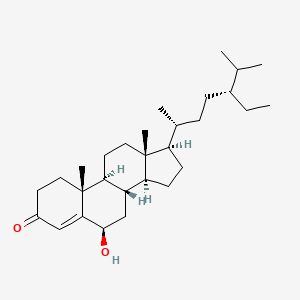

6beta-Hydroxystigmast-4-en-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6beta-hydroxystigmast-4-en-3-one is a steroid. It has a role as a metabolite. It derives from a hydride of a stigmastane.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C29H48O2

- Molecular Weight : 428.7 g/mol

- IUPAC Name : (6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

This compound is derived from stigmastane and exhibits a hydroxyl group at the 6beta position.

Antiviral Activity

Recent studies have indicated that 6beta-Hydroxystigmast-4-en-3-one may have antiviral properties. It was identified as a potential inhibitor of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. The binding affinity of this compound to RdRp was noted to be significant, with interactions that could potentially inhibit viral replication .

Table 1: Binding Affinity of Compounds to RdRp

| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (nM) |

|---|---|---|

| This compound | -8.2 | Not specified |

| Sennaglucosides | -8.4 | 685 |

| Naringin | -8.6 | 488 |

This data suggests that while the exact inhibition constant for this compound is not specified, its binding affinity indicates a potential role in therapeutic applications against viral infections.

Antifungal Properties

In another study involving the extraction of compounds from Pilocarpus grandiflorus, this compound was isolated and tested for antifungal activity. The results demonstrated that this compound exhibited notable antifungal properties against various strains of fungi .

Surfactants and Emulsifiers

This compound has been explored for its role as a surfactant and emulsifier in industrial applications. Its unique chemical structure allows it to stabilize emulsions and enhance the solubility of various compounds in formulations .

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Surfactants | Used to reduce surface tension in liquid formulations |

| Emulsifiers | Stabilizes mixtures of oil and water in food products |

Case Study 1: Antiviral Research

A study focused on identifying therapeutic compounds targeting SARS-CoV-2 highlighted the role of this compound as a promising candidate due to its interaction with RdRp. The research utilized molecular docking simulations to assess binding affinities and predict potential efficacy against viral replication .

Case Study 2: Antifungal Efficacy

Another investigation into the chemical constituents of Pilocarpus grandiflorus revealed that extracts containing this compound demonstrated significant antifungal activity. The study employed various methods such as disk diffusion assays to evaluate the effectiveness against fungal pathogens .

Analyse Chemischer Reaktionen

Hydroxylation Reactions

The 6β-hydroxyl group and steroidal backbone make this compound susceptible to further hydroxylation under enzymatic or chemical conditions:

-

Key Insight : The hydroxyl group at C-6β can undergo dehydrogenation to form a ketone, though this is not explicitly documented in the literature for this specific compound.

-

Biological Context : As a metabolite, hydroxylation likely occurs in vivo via enzymatic pathways involving cytochrome P450 systems .

Oxidation Reactions

The ketone at C-3 and hydroxyl group at C-6β dominate oxidation chemistry:

| Functional Group | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| C-3 Ketone | Strong oxidants (e.g., KMnO₄) | Carboxylic acid derivatives | Rare due to steric hindrance |

| C-6β Hydroxyl | Mild oxidants (e.g., PCC) | 6-Ketostigmast-4-en-3-one | Theoretical based on analogs |

Reduction Reactions

The α,β-unsaturated ketone system (C-3 ketone and C-4 double bond) allows selective reductions:

| Target Site | Reagents | Product | Selectivity |

|---|---|---|---|

| C-3 Ketone | NaBH₄, LiAlH₄ | 3β-Hydroxystigmast-4-en-6β-ol | Steric effects may hinder |

| C-4 Double Bond | H₂/Pd-C | Dihydro derivatives | Saturation of Δ⁴ bond |

-

Theoretical Pathways : Reduction of the ketone to an alcohol is plausible but undocumented for this compound. Hydrogenation of the Δ⁴ bond would yield a saturated sterane derivative .

Esterification and Ether Formation

The hydroxyl group at C-6β can participate in nucleophilic reactions:

| Reaction Type | Reagents | Product | Applications |

|---|---|---|---|

| Esterification | Acetic anhydride, acyl chlorides | 6β-Acetoxy derivatives | Stability enhancement |

| Ether Synthesis | Alkyl halides, strong base | 6β-Alkoxy derivatives | Prodrug development |

-

Documentation : While not directly reported, these reactions are common for sterols with hydroxyl groups and are inferred from structural analogs .

Metabolic Transformations

As a metabolite, 6β-hydroxystigmast-4-en-3-one undergoes enzymatic modifications in biological systems:

| Pathway | Enzymes Involved | Products | Role |

|---|---|---|---|

| Phase I Metabolism | Cytochrome P450, dehydrogenases | Oxidized/hydroxylated forms | Detoxification or activation |

| Conjugation | UDP-glucuronosyltransferases | Glucuronides | Excretion facilitation |

-

Evidence : Its classification as a metabolite in PubChem and FooDB suggests involvement in biosynthetic or catabolic pathways .

Reactivity of the Steroidal Skeleton

The tetracyclic structure influences reaction outcomes:

Eigenschaften

Molekularformel |

C29H48O2 |

|---|---|

Molekulargewicht |

428.7 g/mol |

IUPAC-Name |

(6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27-,28-,29-/m1/s1 |

InChI-Schlüssel |

IWNCBADONFSAAW-NFVQQQKOSA-N |

Isomerische SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C)C(C)C |

Kanonische SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.